molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No. B1284120
CAS RN: 59566-45-9
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)acetonitrile is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their use in various chemical synthesis processes. The pyrimidine moiety is a crucial component in many pharmaceuticals and agrochemicals, making the study of its derivatives, including those with an acetonitrile group, highly relevant in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)acetonitrile derivatives can be achieved through various methods. One approach involves the cyanoacetylation of 5-aminopyrazole, followed by cyclization to yield pyrazolo[3,4-d]pyrimidine derivatives . Another method includes the ring transformation of 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts, leading to the formation of (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles . Additionally, a regioselective synthesis can be performed through the ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile with N-arylbenzamidine or N-arylpicolinamidine in the presence of a KOH/DMF catalyst .

Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)acetonitrile derivatives is characterized by the presence of a pyrimidine ring attached to an acetonitrile group. The structure of these compounds has been confirmed through various spectroscopic methods such as NMR, IR, MS, and in some cases, X-ray crystallography . These analytical techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

2-(Pyrimidin-2-yl)acetonitrile derivatives can undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions to form complex heterocyclic structures such as pyrido[1,2-a]benzimidazole derivatives . They can also be used in the synthesis of chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines using electrogenerated acetonitrile anions as the base . These reactions often involve condensation steps and can be catalyzed by bases or other reagents, depending on the desired transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrimidin-2-yl)acetonitrile derivatives can vary depending on the substituents on the pyrimidine ring. These properties can be influenced by factors such as solvent polarity and the presence of electron-donating or electron-withdrawing groups. For example, the absorption and emission properties of certain derivatives have been investigated in solvents of varying polarity, revealing solvent-dependent spectral properties . The basicity of these compounds can also be measured using a spectrophotometric basicity scale in acetonitrile .

Scientific Research Applications

Scientific Field

This application falls under the field of Medicinal Chemistry .

Application Summary

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Method of Application

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results or Outcomes

Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Novel Pyrimidin-2-yl-substituted Triaryltriazoles

Scientific Field

This application falls under the field of Chemical Engineering .

Application Summary

Six new pyrimidin-2-yl-substituted triaryltriazoles, namely, 4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles [L1: R = methoxy (OCH3); L2: R = methyl (CH3); L3: R = nil (H); L4: R = bromo (Br); L5: R = chloro (Cl); L6: R = fluoro (F)] have been successfully synthesized .

Method of Application

The compounds were synthesized and characterized by UV–Vis, FT–IR, 1H NMR and ESI–MS spectroscopy, and elemental analysis. The structures of L2–6 and the ethanol monosolvate of L2 (L2·C2H5OH) have been determined by single-crystal X-ray diffraction .

Results or Outcomes

The compounds were successfully synthesized with yields in the range 68.3– 81.7%. A combination of intermolecular O—H� � �N, C—H� � �O, C—H� � �N and C—H� � �� hydrogen bonds connects the components of L2·C2H5OH into a three-dimensional (3D) framework .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

Scientific Field

This application falls under the field of Pharmaceuticals and Agrochemicals .

Application Summary

A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals .

Method of Application

The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton was identified .

Results or Outcomes

Pyrrolo[1,2-a]pyrimidines were synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Synthesis of Pyrrolo[1,2-a]pyrimidines

Scientific Field

This application falls under the field of Chemical Engineering .

Application Summary

Pyrrolo[1,2-a]pyrimidines were synthesized as the synthetic applications of NH-pyrroles .

Method of Application

The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . A reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton was identified .

Results or Outcomes

These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Future Directions

The future directions for “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, some derivatives of “2-(Pyrimidin-2-yl)acetonitrile” have shown promising anti-fibrotic activities, suggesting potential for development into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyrimidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWCUVURNLRARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570679
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)acetonitrile

CAS RN

59566-45-9
Record name (Pyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6.8 g. of 2-(chloromethyl)pyrimidine is added dropwise to a solution of 5.2 g. of sodium cyanide in 100 ml. of dimethylsulfoxide. The mixture is heated at 50° C. for 2 hours, then diluted with 150 ml. of 5% aqueous sodium carbonate solution and extracted with ether. The extract is dried and concentrated to give 2-(2-pyrimidyl)acetonitrile.
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile (4.10 g, 21.8 mmol) and TEA (6.07 ml, 43.6 mmol) in EtOAc/MeOH (1/1, 80 mL) was added 10% Pd/C (800 mg) and the solution was vigorously stirred for 2.5 h under H2 atmosphere (1 atm). The reaction was filtered through celite and washed the celite with MeOH. The combined filtrates were concentrated under reduced pressure and purified by flash chromatography (SiO2, 40-6% EtOAc/flexanes, gradient elution) to provide 2-(pyrimidin-2-yl)acetonitrile (1.56 g, 13.1 mmol, 60%) as a pale red liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Rovira, M Pujals, A Gandioso… - The Journal of …, 2020 - ACS Publications
Mitochondrial dysfunction has been associated with several human pathological conditions, including cancer, aging, and neurodegenerative diseases. Thus, the availability of selective …
Number of citations: 23 pubs.acs.org
OM Shavrina, PP Onysko, YV Rassukana - Journal of Fluorine Chemistry, 2022 - Elsevier
An effective procedure for mono- and difluorination of a methylene group in azinylacetates RCH 2 COOEt (R = 2- or 4-pyrimidinyl, 2- or 4-pyridinyl) or corresponding nitriles based on Li …
Number of citations: 2 www.sciencedirect.com

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